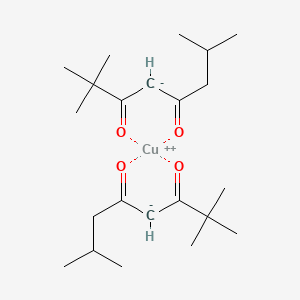
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O')-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- is a coordination compound with the molecular formula C22H38CuO4 and a molecular weight of 430.64 g/mol . This compound is known for its use in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- typically involves the reaction of copper salts with 2,2,7-trimethyl-3,5-octanedione under controlled conditions . The reaction is usually carried out in an organic solvent, and the product is purified through recrystallization or other separation techniques. Industrial production methods may involve large-scale chemical reactors and continuous processing to ensure high yield and purity.
Análisis De Reacciones Químicas
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper oxides.
Reduction: It can be reduced to lower oxidation states of copper using suitable reducing agents.
Substitution: The ligand exchange reactions can occur, where the 2,2,7-trimethyl-3,5-octanedionato ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Aplicaciones Científicas De Investigación
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- involves its ability to coordinate with various substrates and catalyze chemical reactions. The copper center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- can be compared with other copper coordination compounds such as:
Copper, bis(acetylacetonato-O,O’)-: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Copper, bis(2,4-pentanedionato-O,O’)-: Another similar compound with distinct chemical properties and uses.
Copper, bis(2,2,6,6-tetramethyl-3,5-heptanedionato-O,O’)-: Known for its use in chemical vapor deposition processes. The uniqueness of Copper, bis(2,2,7-trimethyl-3,5-octanedionato-O,O’)- lies in its specific ligand structure, which imparts unique reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C22H38CuO4 |
|---|---|
Peso molecular |
430.1 g/mol |
Nombre IUPAC |
copper;2,2,7-trimethyloctane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Cu/c2*1-8(2)6-9(12)7-10(13)11(3,4)5;/h2*7-8H,6H2,1-5H3;/q2*-1;+2 |
Clave InChI |
CCBUYMBDISAXAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.CC(C)CC(=O)[CH-]C(=O)C(C)(C)C.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


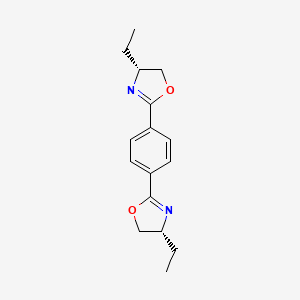
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![2,7-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12869511.png)
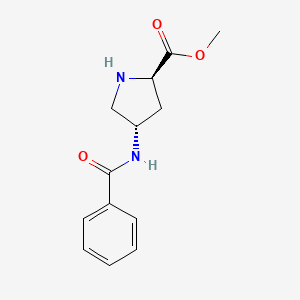
![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
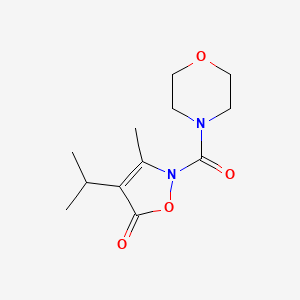
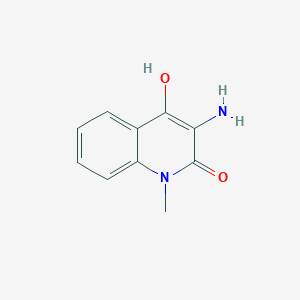
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
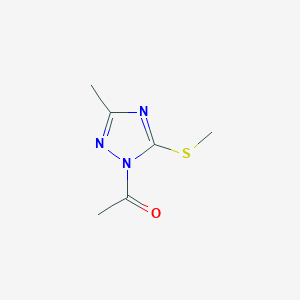
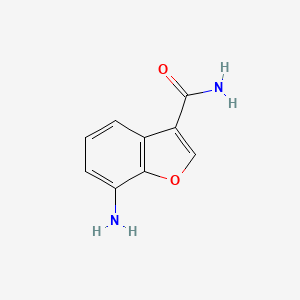

![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
